

# Homosalate: A Technical Guide to its Historical Development and Use in Sunscreens

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## Compound of Interest

Compound Name: Homosalate

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## Introduction

**Homosalate**, a salicylate-based organic compound, is a well-established ultraviolet (UV) B filter integral to the formulation of a wide array of sunscreen and personal care products. This technical guide provides an in-depth analysis of the historical development, chemical properties, mechanism of action, and regulatory landscape of **homosalate**. It further details key experimental protocols for its efficacy and safety assessment and explores its interactions with cellular signaling pathways.

## Historical Development and Use

The advent of chemical sunscreens dates back to the early 20th century, with a growing understanding of the detrimental effects of UV radiation on the skin. While early formulations utilized compounds like para-aminobenzoic acid (PABA) and benzophenones, the 1970s saw the introduction and increasing use of a broader range of UV filters, including **homosalate**. Its oil-solubility and ability to solubilize other crystalline UV filters made it a valuable component in creating cosmetically elegant and effective sunscreen formulations. Though a precise date for its first commercial use is not definitively documented, patents from the late 20th century demonstrate its inclusion in high-SPF sunscreen formulations.<sup>[1][2]</sup>

## Physicochemical Properties and Synthesis

**Homosalate** (Chemical Name: 3,3,5-Trimethylcyclohexyl 2-hydroxybenzoate; CAS Number: 118-56-9) is an ester of salicylic acid and 3,3,5-trimethylcyclohexanol.[3] The salicylic acid moiety is responsible for its UV-absorbing properties, while the trimethylcyclohexyl group imparts hydrophobicity, making it water-resistant.[3]

Table 1: Physicochemical Properties of **Homosalate**

Property	Value	Reference(s)
Molecular Formula	C <sub>16</sub> H <sub>22</sub> O <sub>3</sub>	[3]
Molar Mass	262.34 g/mol	[3]
Appearance	Colorless to pale yellow liquid	[3]
UV Absorption Range	295 - 315 nm (UVB)	[3]
Peak Absorbance (λ <sub>max</sub> )	~306 nm	
Solubility	Insoluble in water; Soluble in oils and alcohols	[3]
Density	~1.05 g/cm <sup>3</sup> (at 20°C)	[3]
Boiling Point	181–185 °C	[3]
Melting Point	< -20 °C	[3]

## Synthesis

**Homosalate** is commercially synthesized via Fischer-Speier esterification, a reaction between salicylic acid and 3,3,5-trimethylcyclohexanol in the presence of an acid catalyst.[3] A more detailed industrial method involves the transesterification of methyl salicylate with 3,3,5-trimethylcyclohexanol.[4][5]

Experimental Protocol: Synthesis of **Homosalate** via Transesterification[4]

- Reactants: Methyl salicylate and 3,3,5-trimethylcyclohexanol are charged into a reaction vessel.
- Catalyst: An alkali catalyst, such as potassium carbonate, is introduced.

- **Reaction Conditions:** The mixture is heated to a temperature range of 120-180°C and allowed to react for several hours.
- **Monitoring:** The conversion of methyl salicylate is monitored using gas chromatography.
- **Purification:** Upon completion of the reaction, the product mixture is subjected to vacuum distillation to separate the **homosalate** from unreacted starting materials and byproducts. The purity of the final product is typically greater than 99%.

## Mechanism of Action as a UVB Filter

**Homosalate** functions by absorbing high-energy UVB radiation and converting it into less harmful, lower-energy infrared radiation (heat). This photoprotective mechanism is primarily attributed to a process known as Excited State Intramolecular Proton Transfer (ESIPT).[6]

Upon absorption of a UVB photon, the enol tautomer of the **homosalate** molecule is promoted to an excited state. In this excited state, an ultrafast intramolecular proton transfer occurs, leading to the formation of a keto tautomer. The excess energy is then rapidly dissipated non-radiatively as the molecule returns to its ground state. This efficient energy dissipation pathway minimizes the potential for the absorbed UV energy to generate harmful reactive oxygen species.

## Regulatory Status

The use of **homosalate** in sunscreens is regulated by health authorities worldwide.

Table 2: Regulatory Limits for **Homosalate** in Sunscreens

Region	Maximum Permitted Concentration	Reference(s)
United States	15%	[7]
European Union	7.34% (in face products, excluding propellant sprays)	
Australia	15%	
Japan	10%	

Recent assessments by the Scientific Committee on Consumer Safety (SCCS) in the European Union have led to a reduction in the permitted concentration of **homosalate** due to concerns about potential endocrine-disrupting properties.

## Efficacy and Safety Assessment

### In Vivo Sun Protection Factor (SPF) Determination

The efficacy of sunscreens containing **homosalate** is primarily determined by the Sun Protection Factor (SPF), which is assessed through in vivo testing on human subjects.

Experimental Protocol: In Vivo SPF Determination (ISO 24444:2019)

- **Test Subjects:** A panel of healthy human volunteers with skin types I, II, and III are recruited.
- **Test Sites:** Small areas on the subjects' backs are demarcated for testing.
- **Sunscreen Application:** A precise amount of the sunscreen product (2 mg/cm<sup>2</sup>) is applied to the designated test sites. An unprotected site serves as a control.
- **UV Irradiation:** The test sites are exposed to a controlled dose of UV radiation from a solar simulator.
- **Erythema Assessment:** 16 to 24 hours after irradiation, the sites are visually assessed for the presence of erythema (reddening of the skin).
- **SPF Calculation:** The SPF is calculated as the ratio of the minimal erythema dose (MED) on protected skin to the MED on unprotected skin.

### In Vitro SPF and UVA Protection Assessment

In vitro methods are widely used for screening and product development purposes.

Experimental Protocol: In Vitro SPF and UVA-PF Determination (COLIPA Method)

- **Substrate:** A thin, uniform layer of the sunscreen product is applied to a roughened polymethylmethacrylate (PMMA) plate.

- **Transmittance Measurement:** The UV transmittance of the sunscreen film is measured using a spectrophotometer before and after exposure to a controlled dose of UV radiation.
- **Calculation:** The in vitro SPF and UVA Protection Factor (UVA-PF) are calculated from the transmittance data.

## Signaling Pathway Interactions

Recent research has investigated the potential for **homosalate** to interact with cellular signaling pathways, raising questions about its biological activity beyond UV filtration.

## Estrogenic Activity

In vitro studies have suggested that **homosalate** may possess weak estrogenic activity.<sup>[8]</sup>

Experimental Protocol: Cytotoxicity and Genotoxicity Assessment in MCF-7 Cells<sup>[9]</sup><sup>[10]</sup>

- **Cell Culture:** Human breast cancer cells (MCF-7), which are estrogen receptor-positive, are cultured in a suitable medium.
- **Cytotoxicity Assay (MTT Assay):**
  - MCF-7 cells are seeded in 96-well plates.
  - The cells are treated with varying concentrations of **homosalate** for a specified duration (e.g., 24 hours).
  - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria reduce MTT to a purple formazan product.
  - The formazan is solubilized, and the absorbance is measured to determine cell viability relative to an untreated control.
- **Genotoxicity Assay (Micronucleus Test):**
  - MCF-7 cells are treated with **homosalate**.
  - Cytochalasin B is added to block cytokinesis, resulting in binucleated cells.

- After incubation, the cells are harvested, fixed, and stained.
- The frequency of micronuclei (small, extranuclear bodies containing chromosome fragments or whole chromosomes) in binucleated cells is scored under a microscope to assess chromosomal damage.

Studies have shown that **homosalate** can induce proliferation in MCF-7 cells, suggesting an interaction with the estrogen receptor pathway.[8][11] This has led to further investigation into its potential as an endocrine disruptor.

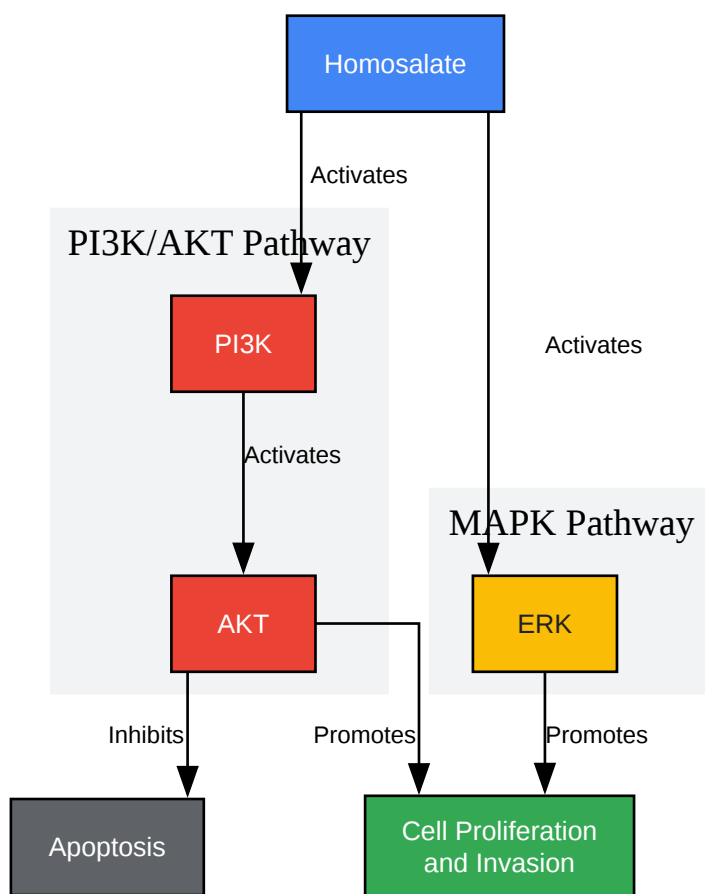


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*Estrogenic activity of **homosalate** in MCF-7 cells.*

## PI3K/AKT and MAPK Signaling Pathways

Studies on human trophoblast cells have indicated that **homosalate** may modulate the phosphoinositide 3-kinase (PI3K)/AKT and mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial for cell survival, proliferation, and invasion.[12] It has been observed that **homosalate** can activate both PI3K and ERK, a key component of the MAPK pathway.[13]



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*Modulation of PI3K/AKT and MAPK pathways by **homosalate**.*

## Conclusion

**Homosalate** has a long history as an effective UVB filter in sunscreen formulations. Its physicochemical properties and mechanism of photoprotection are well-characterized. However, ongoing research into its potential interactions with cellular signaling pathways highlights the importance of continued safety assessments and a deeper understanding of its biological effects. This technical guide provides a comprehensive overview for professionals in the field, summarizing key data and experimental methodologies to support further research and development.

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- To cite this document: BenchChem. [Homosalate: A Technical Guide to its Historical Development and Use in Sunscreens]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673399#historical-development-and-use-of-homosalate-in-sunscreens]

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